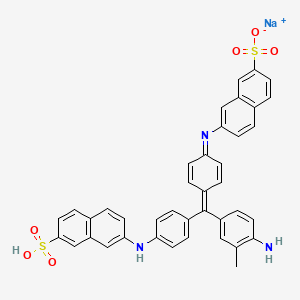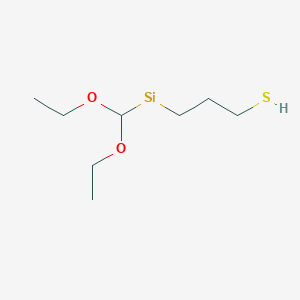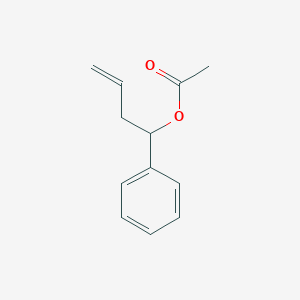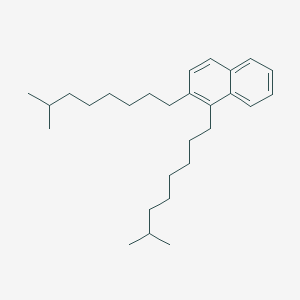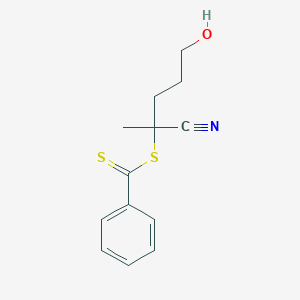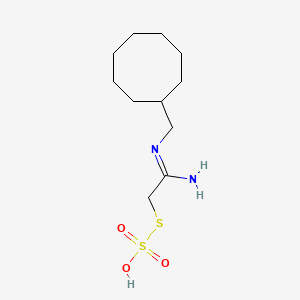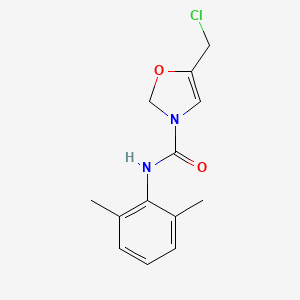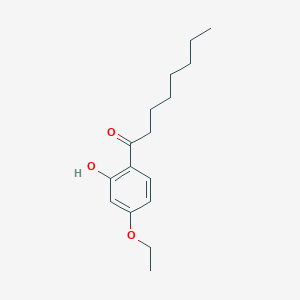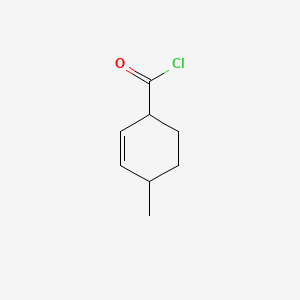
Uracil, 1-cyclohexyl-5-(dimethylamino)-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uracil, 1-cyclohexyl-5-(dimethylamino)-6-methyl- is a synthetic derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a cyclohexyl group at the first position, a dimethylamino group at the fifth position, and a methyl group at the sixth position of the uracil ring. These modifications confer unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 1-cyclohexyl-5-(dimethylamino)-6-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with uracil as the core structure.
Dimethylaminomethylation: The dimethylamino group is introduced at the fifth position via a Mannich reaction, which involves the condensation of formaldehyde, dimethylamine, and the uracil derivative.
Methylation: The methyl group at the sixth position is introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Uracil, 1-cyclohexyl-5-(dimethylamino)-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions bearing the dimethylamino and cyclohexyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Uracil, 1-cyclohexyl-5-(dimethylamino)-6-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with nucleic acids and proteins, providing insights into molecular biology processes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Uracil, 1-cyclohexyl-5-(dimethylamino)-6-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to nucleic acids, interfering with their normal function and potentially inhibiting the replication of viruses or the proliferation of cancer cells. The pathways involved include the inhibition of nucleic acid synthesis and the disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-5-ethylbarbituric acid: A derivative of barbituric acid with sedative and hypnotic properties.
5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole: A compound with potential pharmaceutical applications.
Uniqueness
Uracil, 1-cyclohexyl-5-(dimethylamino)-6-methyl- is unique due to its specific structural modifications, which confer distinct chemical and biological properties
Properties
CAS No. |
32150-40-6 |
|---|---|
Molecular Formula |
C13H21N3O2 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
1-cyclohexyl-5-(dimethylamino)-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H21N3O2/c1-9-11(15(2)3)12(17)14-13(18)16(9)10-7-5-4-6-8-10/h10H,4-8H2,1-3H3,(H,14,17,18) |
InChI Key |
MSDZXGWQPGEHBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1C2CCCCC2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


